1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethylamine, and 6,7-dimethoxyquinazoline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade solvents and catalysts, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Cellular Processes: Influence various cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at positions 6 and 7.
1-(4-chlorobenzyl)-3-methyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Has a methyl group instead of an ethyl group at position 3.
Uniqueness
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C19H19ClN2O4 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)14-9-16(25-2)17(26-3)10-15(14)22(19(21)24)11-12-5-7-13(20)8-6-12/h5-10H,4,11H2,1-3H3 |
InChI Key |
VYKGTFIEQYUYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
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